Nepetalactone

Description

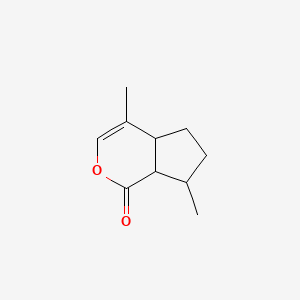

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

490-10-8 |

|---|---|

Formule moléculaire |

C10H14O2 |

Poids moléculaire |

166.22 g/mol |

Nom IUPAC |

4,7-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyran-1-one |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-9H,3-4H2,1-2H3 |

Clé InChI |

ZDKZHVNKFOXMND-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC2C1C(=O)OC=C2C |

Apparence |

Solid powder |

Autres numéros CAS |

17257-15-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(4aS,7S,7aR)-nepetalactone nepetalactone nepetalactone, (4aalpha,7alpha,7abeta)-isomer nepetalactone, (4aR-(4aalpha,7beta,7aalpha))-isome |

Origine du produit |

United States |

Foundational & Exploratory

Nepetalactone biosynthesis pathway in Nepeta cataria

An In-depth Technical Guide to the Nepetalactone Biosynthesis Pathway in Nepeta cataria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nepetalactones, the volatile iridoid monoterpenes produced by catnip (Nepeta cataria), are renowned for their potent biological activities, including feline attraction and insect repellency.[1][2][3] Understanding the intricate biosynthetic pathway leading to these compounds is crucial for their potential applications in agriculture and pharmacology. This document provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the enzymatic steps, presenting quantitative data from key studies, outlining experimental protocols, and visualizing the pathway and associated workflows. The biosynthesis involves a multi-step enzymatic cascade, beginning with the universal monoterpene precursor, geranyl pyrophosphate (GPP), and proceeding through a series of oxidation, reduction, and cyclization reactions catalyzed by a unique suite of enzymes.[1][4]

The Core Biosynthetic Pathway

The biosynthesis of this compound in Nepeta cataria begins in the plastids with the methylerythritol 4-phosphate (MEP) pathway, which produces geranyl pyrophosphate (GPP), the precursor for all monoterpenes. The subsequent steps, localized in the glandular trichomes of the leaves, are catalyzed by a series of specialized enzymes.

-

Geraniol Formation: The pathway is initiated by Geraniol Synthase (GES) , which hydrolyzes GPP to form the acyclic monoterpene alcohol, geraniol.

-

Oxidation to 8-oxogeranial: Geraniol undergoes two sequential oxidation steps. First, Geraniol-8-hydroxylase (G8H) , a cytochrome P450 enzyme, hydroxylates geraniol to produce 8-hydroxygeraniol. This intermediate is then oxidized by 8-hydroxygeraniol oxidoreductase (HGO) to yield the reactive dialdehyde, 8-oxogeranial.

-

Reductive Cyclization (The Iridoid-Forming Step): The first committed step into the iridoid pathway is the reductive cyclization of 8-oxogeranial. This is catalyzed by Iridoid Synthase (ISY) , which performs a 1,4-reduction of 8-oxogeranial to form a reactive 8-oxocitronellyl enol intermediate. In the absence of other enzymes, this intermediate can spontaneously cyclize, but in Nepeta, the stereochemistry is tightly controlled by downstream enzymes.

-

Stereoselective Nepetalactol Formation: The 8-oxocitronellyl enol intermediate is captured by stereoselective cyclases that determine the specific stereoisomer of the resulting nepetalactol.

-

A Major-Latex Protein-Like (MLPL) enzyme guides the cyclization to form the (S)-cis,trans-nepetalactol isomer.

-

Nepetalactol-related Short-chain Dehydrogenase/reductase (NEPS) enzymes, specifically NEPS3 and NEPS4 , catalyze the formation of (S)-cis,cis-nepetalactol and (S)-trans,cis-nepetalactol isomers, respectively.

-

-

Final Oxidation to this compound: The various nepetalactol stereoisomers are then oxidized by other NAD-dependent NEPS enzymes, such as NEPS1 and NEPS5 , to form the corresponding stable this compound lactones.

Below is a diagram illustrating the complete biosynthetic pathway.

Caption: The this compound biosynthesis pathway in Nepeta cataria.

Quantitative Data

Quantitative analysis of the this compound pathway often involves measuring changes in metabolite levels following genetic manipulation or characterizing enzyme activity in vitro.

Table 1: Enzyme Activities in this compound Stereoisomer Formation

This table summarizes the functions of the key cyclase and oxidase enzymes downstream of Iridoid Synthase (ISY) as determined by in vitro biochemical assays.

| Enzyme | Enzyme Type | Substrate | Primary Product(s) |

| MLPL | Cyclase | 8-oxocitronellyl enol | cis,trans-nepetalactol |

| NEPS2 | Cyclase | 8-oxocitronellyl enol | cis,trans-nepetalactol |

| NEPS3 | Cyclase | 8-oxocitronellyl enol | cis,cis-nepetalactol |

| NEPS4 | Cyclase | 8-oxocitronellyl enol | trans,cis-nepetalactol |

| NEPS1 | Dehydrogenase/Oxidase | cis,trans-nepetalactol, cis,cis-nepetalactol | cis,trans-nepetalactone, cis,cis-nepetalactone |

| NEPS5 | Dehydrogenase/Oxidase | Nepetalactol isomers | This compound isomers |

Table 2: Effect of Virus-Induced Gene Silencing (VIGS) on this compound Content

In vivo characterization using VIGS demonstrates the functional role of key biosynthetic genes. Data reflects the total normalized this compound content in silenced leaf tissue compared to a control.

| Gene Silenced | Target Enzyme | Effect on Total this compound Content |

| GES | Geraniol Synthase | Significant Decrease |

| ISY | Iridoid Synthase | Significant Decrease |

| MLPL | Major Latex Protein-Like (cyclase) | Significant Decrease |

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of transcriptomics, heterologous protein expression, biochemical assays, and in planta functional genomics.

Virus-Induced Gene Silencing (VIGS) in Nepeta cataria

VIGS is a powerful technique for transiently silencing endogenous genes to study their function in vivo. The protocol adapted for N. cataria allows for the precise characterization of gene function in this compound biosynthesis.

Methodology:

-

Vector Construction: Fragments of the target genes (e.g., GES, ISY, MLPL) are cloned into the pTRV2 vector system. A visual marker, such as Magnesium chelatase subunit H (ChlH), is often co-silenced. Silencing ChlH results in photobleaching (white tissue), providing a clear visual indicator of successfully silenced areas.

-

Agrobacterium Transformation: The pTRV1 and the pTRV2-construct vectors are transformed into Agrobacterium tumefaciens.

-

Infiltration: Cultures of Agrobacterium containing pTRV1 and the pTRV2 construct are mixed and infiltrated into the leaves of young N. cataria plants.

-

Phenotype Development: Plants are grown for approximately 3-4 weeks until the VIGS phenotype (e.g., photobleaching) is visible.

-

Tissue Harvesting and Analysis: The visually marked (photobleached) leaf tissues are precisely excised. Metabolites are extracted from this tissue and analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) to quantify changes in this compound isomers and other pathway intermediates. Gene expression levels are typically confirmed via qPCR.

The logical workflow for a VIGS experiment is depicted below.

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Protocol for this compound Quantification:

-

Extraction: A precise mass of harvested leaf tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Metabolites are extracted using a suitable organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., camphor) for accurate quantification.

-

Derivatization (Optional): For analysis of hydroxylated intermediates like geraniol, samples may be derivatized (e.g., with BSTFA) to increase their volatility.

-

Injection and Separation: The extract is injected into a GC instrument equipped with a capillary column suitable for terpene separation (e.g., a DB-5 type column). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and column affinity.

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (a fragmentation pattern) is compared to known library spectra (e.g., NIST) to identify this compound isomers and other metabolites.

-

Quantification: The peak area of each this compound isomer is integrated and normalized to the peak area of the internal standard to determine its relative abundance.

Conclusion and Future Directions

The elucidation of the this compound biosynthesis pathway in Nepeta cataria reveals a fascinating example of evolutionary innovation, where enzymes from different families (P450s, reductases, MLPs) have been recruited to create a unique metabolic network. The discovery of the stereospecific NEPS and MLPL cyclases that control the formation of different this compound isomers is a significant advancement. This detailed molecular understanding opens avenues for metabolic engineering, allowing for the heterologous production of specific this compound isomers in microbial systems like yeast for commercial applications. Future research may focus on the regulatory networks controlling the expression of these pathway genes, the transport and storage of nepetalactones within the plant, and the potential for discovering novel enzymatic activities within the vast Nepeta genus.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The evolutionary origins of the cat attractant this compound in catnip - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry and Biological Activity of Nepetalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepetalactone, a volatile iridoid monoterpene, is the principal chemical constituent of the essential oil of catnip (Nepeta cataria) and other Nepeta species. It is renowned for its profound behavioral effects on felines and its potent insect-repellent properties. The biological activity of this compound is intrinsically linked to its stereochemistry, with different stereoisomers exhibiting varying potencies and effects. This technical guide provides an in-depth exploration of the stereoisomers of this compound, their chemical properties, biological activities, and the underlying molecular mechanisms of action. Detailed experimental protocols for the isolation, separation, and characterization of these fascinating compounds are also presented.

Stereoisomers of this compound

This compound possesses three chiral centers, giving rise to eight possible stereoisomers (2³). The nomenclature of these isomers typically refers to the relative stereochemistry of the substituents on the fused ring system. The two most abundant and well-studied stereoisomers found in Nepeta cataria are the cis-trans and trans-cis isomers. The "(4aS,7S,7aR)-nepetalactone" is commonly referred to as the cis-trans or Z,E-isomer, while the "(4aS,7S,7aS)-nepetalactone" is known as the trans-cis or E,Z-isomer.[1] The ratio of these isomers can vary significantly depending on the specific chemotype of the plant.

Chemical and Physical Properties

The distinct stereochemistry of this compound isomers influences their physical and chemical properties. A summary of the available quantitative data for the most common stereoisomers is presented below.

| Property | (4aS,7S,7aR)-Nepetalactone (cis-trans) | (4aS,7S,7aS)-Nepetalactone (trans-cis) | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ | [1] |

| Molecular Weight | 166.22 g/mol | 166.22 g/mol | [1] |

| Boiling Point | 71-72 °C at 0.05 mmHg | 270.6±19.0 °C (Predicted) | [2] |

| Density | 1.0663 g/cm³ at 25 °C | 1.042±0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | nD25 1.4859 | nD25 1.4878 | |

| Optical Rotation | [α]D21 +3.7° (c=27 in chloroform) | - |

Biological Activity and Mechanisms of Action

The stereoisomers of this compound exhibit distinct biological activities, most notably their effects on felines and insects.

Effects on Felines

The euphoric response in domestic cats and other felids is primarily attributed to the interaction of this compound with their olfactory system. Upon inhalation, this compound binds to olfactory receptors in the nasal epithelium. This interaction triggers a signal transduction cascade that ultimately stimulates neurons in the olfactory bulb, which then signals other brain regions, including the amygdala (associated with emotional responses) and the hypothalamus (involved in behavioral responses). This neuronal activation leads to the release of β-endorphins, which activate μ-opioid receptors, resulting in a pleasurable and euphoric state.

Caption: Feline olfactory signaling pathway activated by this compound.

Insect Repellent Activity

This compound is a potent insect repellent, effective against a wide range of arthropods, including mosquitoes and cockroaches. The primary molecular target for this compound in insects is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel that functions as a sensor for irritant chemicals. Activation of TRPA1 by this compound leads to an influx of cations, resulting in neuronal stimulation that is perceived as noxious by the insect, leading to avoidance behavior. Interestingly, the downstream signaling pathway of TRPA1 activation can differ between species, leading to repellent effects in some insects and attraction in others, such as predatory ladybeetles. In pest insects, TRPA1 activation often involves Protein Kinase C alpha (PKCα), while in predatory insects, Calcium/calmodulin-dependent protein kinase II (CaMKII) is implicated.

Caption: Insect TRPA1 signaling pathway activated by this compound.

Studies have quantified the repellent efficacy of this compound isomers against various insect species. For instance, against the yellow fever mosquito, Aedes aegypti, both the E,Z- and Z,E-isomers of this compound have demonstrated significant repellency.

| Compound | Concentration | Repellency (%) against Aedes aegypti | Reference(s) |

| Z,E-Nepetalactone | 1.00% | 99.7 ± 0.3 | |

| 0.10% | 90.9 ± 5.7 | ||

| 0.01% | 53.1 ± 11.1 | ||

| E,Z-Nepetalactone | 1.00% | 96.8 ± 3.3 | |

| 0.10% | 74.2 ± 14.7 | ||

| 0.01% | 55.7 ± 14.4 | ||

| DEET (control) | 1.00% | 98.0 ± 1.5 | |

| 0.10% | 80.0 ± 12.6 | ||

| 0.01% | 31.7 ± 13.5 |

At lower concentrations, this compound isomers have been shown to be more effective than DEET.

Experimental Protocols

Isolation of this compound from Nepeta cataria by Steam Distillation

This protocol describes the extraction of the essential oil containing this compound from dried catnip plant material.

Materials:

-

Dried Nepeta cataria plant material

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)

-

Heating mantle

-

Organic solvent (e.g., hexane or dichloromethane)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Pack the biomass flask of the steam distillation apparatus with the dried Nepeta cataria plant material.

-

Fill the boiling flask with distilled water to approximately two-thirds of its volume and add boiling chips.

-

Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

-

Begin heating the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

-

The mixture of steam and essential oil vapor will travel to the condenser, where it will cool and liquefy.

-

Collect the resulting distillate, which will consist of a biphasic mixture of water and the essential oil, in a separatory funnel.

-

Once a sufficient amount of distillate has been collected, stop the distillation process.

-

Extract the aqueous distillate with an organic solvent (e.g., 3 x 50 mL of hexane).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic extract using a rotary evaporator to yield the crude this compound-containing essential oil.

Caption: Workflow for the isolation of this compound by steam distillation.

Separation of this compound Diastereomers by Column Chromatography

This protocol outlines the separation of the cis-trans and trans-cis diastereomers of this compound from the crude essential oil.

Materials:

-

Crude this compound essential oil

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Visualizing agent for TLC (e.g., vanillin stain)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Dissolve the crude essential oil in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elute the column with a gradient of increasing ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity.

-

Collect fractions of the eluent using a fraction collector or test tubes.

-

Monitor the separation of the diastereomers by spotting fractions onto TLC plates and developing them in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexane).

-

Visualize the spots on the TLC plates using a suitable stain (e.g., vanillin stain followed by heating). The two diastereomers should have different Rf values.

-

Combine the fractions containing the pure individual diastereomers based on the TLC analysis.

-

Evaporate the solvent from the combined fractions to obtain the purified this compound diastereomers.

Base-Catalyzed Epimerization of trans-cis-Nepetalactone

The less thermodynamically stable trans-cis isomer can be converted to the more stable cis-trans isomer through epimerization at the C4a position.

Materials:

-

Purified trans-cis-nepetalactone

-

Anhydrous toluene or xylene

-

A non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate)

-

Round-bottom flask with a reflux condenser

-

Heating source

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the purified trans-cis-nepetalactone in anhydrous toluene or xylene in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of the non-nucleophilic base (e.g., DBU).

-

Heat the reaction mixture to reflux and monitor the progress of the epimerization by TLC or GC-MS.

-

Continue refluxing until the reaction is complete (i.e., the starting material is consumed).

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the epimerized product, which will be enriched in the cis-trans-nepetalactone isomer.

Conclusion

The stereoisomers of this compound represent a fascinating class of natural products with significant biological activities. Their effects on felines and insects are mediated by specific molecular targets, highlighting the importance of stereochemistry in ligand-receptor interactions. The protocols detailed in this guide provide a framework for the isolation, separation, and chemical manipulation of these compounds, enabling further research into their chemical properties and potential applications in areas such as animal behavior, pest management, and drug discovery. A thorough understanding of the stereochemical nuances of this compound is crucial for unlocking its full scientific and commercial potential.

References

Natural sources and distribution of nepetalactone in the Nepeta genus

An In-depth Technical Guide on the Natural Sources and Distribution of Nepetalactone in the Nepeta Genus

Introduction

The genus Nepeta, a member of the Lamiaceae (mint) family, comprises over 250 species, many of which are aromatic perennial herbs. These plants are of significant chemical and pharmacological interest due to their production of a diverse array of secondary metabolites, including flavonoids, phenolic acids, and terpenoids.[1] Among these, the most characteristic and well-studied compounds are the iridoid monoterpenes known as nepetalactones.[2][3]

Nepetalactones are volatile bicyclic monoterpenes responsible for the distinctive aroma of many Nepeta species, most notably Nepeta cataria (catnip). They are renowned for their unique biological activities, including the well-known euphoric effect on felines and potent repellent properties against a wide range of insects.[2][4] This guide provides a comprehensive technical overview of the natural sources, distribution, stereoisomeric diversity, biosynthesis, and analytical methodologies for this compound within the Nepeta genus, targeted at researchers in natural product chemistry, chemical ecology, and drug development.

Natural Sources and Distribution

Nepetalactones are considered key chemotaxonomic markers for the Nepeta genus. However, their distribution is not uniform across all species. The genus can be broadly divided into two categories: "this compound-containing" and "this compound-less" species. In species that produce them, nepetalactones are often the dominant components of the essential oil.

The concentration and isomeric ratio of nepetalactones can vary significantly based on the species, genotype, developmental stage of the plant, and environmental conditions. For instance, in N. cataria, the yield of essential oil and the concentration of nepetalactones increase as the plant matures from the vegetative to the full flowering stage.

Quantitative Distribution of this compound

The following table summarizes the reported concentrations of major this compound isomers in the essential oils of various Nepeta species. It is important to note that direct comparison can be challenging due to variations in analytical methods, plant origin, and harvest time.

| Nepeta Species | Plant Part / Condition | Major this compound Isomer(s) | Concentration (% of Essential Oil) | Reference(s) |

| N. cataria | Aerial parts, full flowering | 4a-α,7-α,7a-β-Nepetalactone | 55-58% | |

| 4a-α,7-β,7a-α-Nepetalactone | 30-31.2% | |||

| N. cataria (Cultivar CR3) | Aerial parts | E,Z-Nepetalactone | Dominant Component | |

| N. cataria (Cultivar CR9) | Aerial parts | Z,E-Nepetalactone | Dominant Component | |

| N. nepetella | Not specified | 4aα,7α,7aα-Nepetalactone | 31.5% | |

| N. oxyodonta | Not specified | 4aα,7β,7aα-Nepetalactone | 69.9% |

Biosynthesis of this compound

This compound is a monoterpene synthesized via the iridoid pathway, beginning with geranyl pyrophosphate (GPP) derived from the methylerythritol phosphate (MEP) pathway. The biosynthesis is a multi-step enzymatic process that has been elucidated in species like N. cataria and N. mussinii. A key feature of this pathway in Nepeta is its unique evolution, involving gene duplication and neofunctionalization, which distinguishes it from iridoid biosynthesis in other plant families.

The core pathway involves the following stages:

-

GPP to Geraniol: The terpene synthase, Geraniol Synthase (GES), hydrolyzes GPP to form the acyclic monoterpene alcohol, geraniol.

-

Oxidation of Geraniol: Geraniol undergoes two successive oxidation steps, catalyzed by Geraniol-8-hydroxylase (G8H) and 8-hydroxygeraniol oxidoreductase (8OG), to produce 8-oxogeranial.

-

Reductive Cyclization: In a pivotal and unusual step, Iridoid Synthase (ISY) reduces 8-oxogeranial to form a reactive enol intermediate, 8-oxocitronellyl enol. This two-step activation and cyclization process is distinct from the canonical single-enzyme mechanism seen in other terpenoid biosyntheses.

-

Stereoselective Cyclization and Oxidation: The reactive enol intermediate is then captured by stereoselective cyclase enzymes. These enzymes, which include Major Latex Protein-like (MLPL) proteins and Nepetalactol-related Short-chain Dehydrogenase (NEPS) enzymes, control the formation of specific nepetalactol stereoisomers. These nepetalactols are subsequently oxidized by other NEPS enzymes, using NAD+ as a cofactor, to yield the final this compound isomers.

Caption: Biosynthetic pathway of major this compound isomers from Geranyl Pyrophosphate (GPP).

Experimental Protocols

The isolation and analysis of nepetalactones from Nepeta species involve standard natural product chemistry techniques. The volatility of these compounds makes them suitable for analysis by gas chromatography, while their chromophores also permit analysis by liquid chromatography.

Extraction: Steam Distillation / Hydrodistillation

Steam distillation is the most common method for extracting essential oils rich in nepetalactones from dried plant material.

Objective: To isolate the volatile essential oil, including nepetalactones, from dried Nepeta plant material.

Generalized Protocol:

-

Sample Preparation: Weigh 10-30 g of dried and coarsely ground aerial parts (leaves, stems, flowers) of the Nepeta species.

-

Apparatus Setup: Place the plant material into a round-bottom flask with distilled water (e.g., 500 mL for 30 g of plant material). Assemble a Clevenger-type or similar distillation apparatus.

-

Distillation: Heat the flask to boil the water. The steam will pass through the plant material, carrying the volatile oils with it.

-

Condensation & Collection: The steam-oil mixture is cooled in a condenser, and the resulting hydrosol (distillate) is collected. As the essential oil is typically less dense than water, it will form a separate layer on top of the aqueous distillate.

-

Oil Separation: Carefully separate the oil layer from the aqueous layer. The remaining hydrosol can be extracted with a non-polar organic solvent (e.g., dichloromethane or hexane) to recover dissolved oils, after which the solvent is carefully evaporated under reduced pressure.

-

Drying and Storage: Dry the isolated essential oil over anhydrous sodium sulfate and store it in a sealed vial at low temperature (e.g., 4°C) in the dark. A typical yield might be 10-40 mg of oil from 10 g of dried plant material.

Analysis and Quantification: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometric (MS) detectors is a reliable and sensitive method for the quantification of this compound isomers.

Objective: To separate, identify, and quantify this compound isomers in an extract or essential oil.

Generalized Protocol:

-

Sample Preparation: Prepare a stock solution of the essential oil or a methanol extract of the plant material. Dilute to a suitable concentration range (e.g., 0.001 to 0.5 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm filter prior to injection.

-

Chromatographic Conditions:

-

Instrument: A standard HPLC system with a UV detector and/or an ESI-MS detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Detection:

-

UV Detection: Monitor at a wavelength around 228 nm.

-

MS Detection (ESI+): Operate in positive ion mode. Use Selected Ion Monitoring (SIM) for the protonated molecular ion [M+H]⁺ at m/z 167 for high sensitivity and specificity.

-

-

Quantification: Generate a calibration curve using certified reference standards of the this compound isomers of interest (e.g., Z,E-nepetalactone and E,Z-nepetalactone). Calculate the concentration in the sample by comparing its peak area to the standard curve.

Caption: General experimental workflow for this compound isolation, identification, and quantification.

Conclusion

Nepetalactones represent a fascinating class of iridoid monoterpenes that define the chemical profile of many species within the Nepeta genus. Their presence, concentration, and isomeric composition are influenced by genetic and environmental factors, making them a subject of interest for chemotaxonomy and agricultural science. The elucidation of their unique biosynthetic pathway, which deviates from canonical terpene synthesis, has opened new avenues for research in plant metabolic evolution and synthetic biology. Standardized analytical protocols, primarily based on distillation and chromatographic techniques like HPLC-MS and GC-MS, are crucial for the accurate quantification and quality control of Nepeta-derived products intended for use as natural insect repellents or in other commercial applications. Further research into the less-studied Nepeta species is warranted to fully explore the chemodiversity of nepetalactones and their potential applications.

References

- 1. Phytochemical profiling of antimicrobial and potential antioxidant plant: Nepeta cataria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

Beyond the Buzz: A Technical Guide to the Diverse Biological Activities of Nepetalactone

For Immediate Release

[City, State] – [Date] – While widely recognized for its stimulating effects on felines and its potent insect-repellent properties, the iridoid monoterpene nepetalactone harbors a wealth of additional biological activities with significant potential for therapeutic applications. This document provides an in-depth technical overview of the multifaceted pharmacological effects of this compound, extending beyond its well-documented insect repellency. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes current scientific findings on its antimicrobial, sedative, analgesic, anti-inflammatory, and potential cytotoxic activities.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The primary mechanism is thought to involve the disruption of microbial cell membranes due to its lipophilic nature.

Table 1: Antimicrobial Spectrum of this compound and Nepeta spp. Essential Oils

| Microorganism | Type | Test Substance | MIC/MBC/MFC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | Nepeta cataria Essential Oil | 1000 (MIC/MBC) | [1] |

| Staphylococcus pseudintermedius | Gram-positive Bacteria | Nepeta cataria Essential Oil | 1000 (MIC/MBC) | [1] |

| Escherichia coli | Gram-negative Bacteria | Nepeta cataria Essential Oil | 1000 (MIC/MBC) | [1] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Nepeta cataria Essential Oil | 4000 (MIC/MBC) | [1] |

| Candida albicans | Fungus | Nepeta cataria Essential Oil | 125 - 500 (MIC) | [2] |

| Candida spp. | Fungus | Nepeta cataria Essential Oil | < 1000 | |

| Malassezia pachydermatis | Fungus | Nepeta cataria Essential Oil | 62.5 (MIC), 125 (MFC) | |

| Microsporum canis | Fungus | Nepeta cataria Essential Oil | 1000 (MIC/MFC) | |

| Microsporum gypseum | Fungus | Nepeta cataria Essential Oil | 250 (MIC/MFC) | |

| Trichophyton mentagrophytes | Fungus | Nepeta cataria Essential Oil | 250 (MIC/MFC) | |

| Neisseria sicca | Gram-negative Bacteria | Catnip Oil | 500 - 5000 | |

| Gram-positive food-borne bacteria | Gram-positive Bacteria | Nepeta cataria Essential Oil | 125 - 1000 | |

| Gram-negative food-borne bacteria | Gram-negative Bacteria | Nepeta cataria Essential Oil | 250 - 32000 | |

| Aspergillus spp. | Fungus | Nepeta cataria Essential Oil | 250 - 1000 |

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration, MFC: Minimum Fungicidal Concentration

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound (this compound or essential oil) is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

-

Determination of MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that prevents any microbial growth on the agar is the MBC/MFC.

Sedative and Anxiolytic Effects

This compound has been reported to possess mild to moderate sedative and anxiolytic properties, suggesting its potential as a natural therapeutic for anxiety and insomnia. The proposed mechanism involves modulation of the GABAergic system.

Table 2: Sedative and Anxiolytic Effects of this compound and Nepeta spp. Extracts in Rodent Models

| Test Model | Species | Test Substance | Dose | Observed Effect | Reference |

| Elevated Plus Maze | Mice | Nepeta persica extract | 50 mg/kg | Increased time spent in open arms | |

| Hexobarbital-induced sleeping time | Mice | Catnip oil | 500 mg/kg | Significant increase in sleeping time | |

| Pentobarbital-induced sleeping time | Mice | Linalool (component of Nepeta oil) | 1% and 3% (inhaled) | Increased sleeping time | |

| Anticonvulsant activity (PTZ-induced) | Rodents | Nepeta sibthorpii preparations | - | Protection against convulsions, blocked by flumazenil |

Signaling Pathway: Proposed GABAergic Mechanism of Sedative Action

The sedative and anticonvulsant effects of this compound-containing preparations are hypothesized to be mediated through the GABAergic system. The blockade of anticonvulsant effects by flumazenil, a benzodiazepine antagonist, suggests that active principles in Nepeta species may act as agonists at the benzodiazepine binding site on the GABA-A receptor, enhancing GABA-mediated chloride influx and neuronal inhibition.

Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behaviors in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Acclimation: Animals are acclimated to the testing room for at least 30 minutes before the test.

-

Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using video tracking software.

-

Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Analgesic and Anti-inflammatory Properties

This compound and essential oils from Nepeta species have demonstrated significant analgesic and anti-inflammatory effects in various preclinical models. The analgesic properties appear to be mediated, at least in part, through the opioid system.

Table 3: Analgesic and Anti-inflammatory Effects of this compound and Nepeta spp. Essential Oils

| Test Model | Species | Test Substance | Dose | Observed Effect | Reference |

| Tail-flick test | Rats | Nepeta pogonosperma essential oil | 100 mg/kg | Significant reduction in acute thermal pain (p < 0.01) | |

| Tail-flick test | Rats | Nepeta pogonosperma essential oil | 200 mg/kg | Significant reduction in acute thermal pain (p < 0.001) | |

| Acetic acid-induced writhing | Mice | Nepeta cataria essential oil | 0.0005 mL/kg | Reduced abdominal constrictions | |

| Carrageenan-induced paw edema | Rats | Nepeta pogonosperma essential oil | 100 mg/kg | Significant reduction in inflammation (p < 0.01) | |

| Carrageenan-induced paw edema | Rats | Nepeta pogonosperma essential oil | 200 mg/kg | Significant reduction in inflammation (p < 0.05) | |

| Carrageenan-induced paw edema | Mice | Nepeta cataria essential oil | 0.0005 mL/kg | Reduced edema at 30, 60, and 90 minutes |

Signaling Pathway: Opioid-Mediated Analgesia

Exposure to this compound, particularly through the olfactory system, induces the secretion of β-endorphin. This endogenous opioid peptide then binds to and activates μ-opioid receptors, leading to analgesic effects. This mechanism is supported by the observation that the effects can be blocked by the μ-opioid receptor antagonist, naloxone.

Experimental Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Preparation: Rats or mice are used. The initial paw volume is measured using a plethysmometer.

-

Compound Administration: The test compound (this compound or essential oil) is administered, typically intraperitoneally or orally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specified time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal.

-

Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Cytotoxic Activity

While the primary interest in this compound's relation to cancer has been in understanding its unique biosynthesis pathway to potentially aid in the production of other anticancer drugs, some studies have investigated the cytotoxic effects of Nepeta species extracts on cancer cell lines. The direct cytotoxic potential of purified this compound requires further investigation.

Table 4: Cytotoxicity of Nepeta spp. Extracts on Cancer Cell Lines

| Cell Line | Cancer Type | Test Substance | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | Nepeta sintenisii essential oil | 43.75 | |

| T47D | Breast Cancer | Nepeta menthoides essential oil | 19.37 ± 4.92 | |

| MCF-7 | Breast Cancer | Nepeta crispa essential oil | 18.15 ± 2.7 | |

| MCF-7 | Breast Cancer | Nepeta schiraziana essential oil | 32.56 ± 3.23 |

IC50: Half-maximal inhibitory concentration

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Nepeta extract or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Workflow: In Vitro Cytotoxicity Screening

Conclusion

This compound exhibits a remarkable range of biological activities that extend well beyond its traditional use as an insect repellent. Its demonstrated antimicrobial, sedative, analgesic, and anti-inflammatory properties, supported by preclinical evidence, highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to elucidate the precise mechanisms of action, optimize its pharmacological profile, and evaluate its efficacy and safety in more advanced models. The information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the promising therapeutic avenues of this versatile natural product.

References

Mechanism of action of nepetalactone as a feline attractant

An In-depth Technical Guide on the Mechanism of Action of Nepetalactone as a Feline Attractant

Executive Summary

This compound, the primary active iridoid compound in catnip (Nepeta cataria), elicits a characteristic and well-documented behavioral response in a significant portion of the domestic cat (Felis silvestris catus) population and other felids. This response, often characterized by sniffing, licking, chewing, head shaking, chin and cheek rubbing, and rolling, is not merely a frivolous intoxication. Recent research has elucidated a sophisticated neurochemical pathway that links olfactory stimulation to the endogenous opioid system, providing a powerful reward mechanism for a behavior with significant evolutionary advantages. This document provides a detailed technical overview of this mechanism, summarizing key molecular interactions, signaling pathways, and experimental evidence for an audience of researchers, scientists, and drug development professionals.

Molecular Mechanism of Action

The euphoric state induced by this compound is initiated through the olfactory system and culminates in the activation of the brain's reward pathways, a process analogous to the effects of opioids.

Olfactory Detection and Signal Transduction

When a cat inhales the volatile this compound, the molecules bind to olfactory receptors within the main olfactory epithelium.[1][2] This is a critical first step; studies have shown that oral administration without inhalation does not produce the characteristic behavioral effects, indicating that the compound must be detected by the nasal cavity to initiate the response.[3][4] While the exact feline olfactory receptor subtype for this compound has not been definitively identified, the signal is transmitted from the sensory neurons in the epithelium to the olfactory bulb at the front of the brain.[2] From the olfactory bulb, the signal projects to higher brain centers, including the amygdala (involved in emotional responses) and the hypothalamus (which governs behavioral responses to stimuli).

Activation of the Endogenous Opioid System

The central discovery in understanding the this compound mechanism is its interaction with the endogenous opioid system. Olfactory stimulation by this compound (and the related iridoid, nepetalactol, from silver vine) triggers a significant increase in circulating β-endorphins. β-endorphin is a potent endogenous opioid peptide that acts as an agonist at μ-opioid receptors.

The binding of β-endorphin to μ-opioid receptors in the brain produces the well-known effects of pleasure, euphoria, and analgesia. This activation of the brain's reward circuitry is the direct cause of the seemingly ecstatic behaviors cats exhibit. The duration of these effects is typically brief, lasting between 5 and 15 minutes, after which a refractory period of one to two hours occurs where the cat is temporarily immune to the effects of this compound.

Data Presentation

Table 1: Key Molecules in the this compound Pathway

| Molecule | Class | Source / Location | Role in Pathway |

| This compound | Iridoid Monoterpene | Essential oil of Catnip (Nepeta cataria) | Exogenous ligand; initiates the signaling cascade by binding to olfactory receptors. |

| Nepetalactol | Iridoid Monoterpene | Silver Vine (Actinidia polygama) | A potent analogue of this compound that elicits the same response via the same mechanism. |

| Olfactory Receptors | G-protein coupled receptor | Main Olfactory Epithelium | Binds inhaled this compound, initiating intracellular signaling in sensory neurons. |

| β-Endorphin | Endogenous Opioid Peptide | Released into plasma upon olfactory stimulation | Acts as an agonist for μ-opioid receptors, mediating the euphoric effects. |

| μ-Opioid Receptor | G-protein coupled receptor | Central Nervous System | Binding of β-endorphin activates reward pathways, producing the characteristic behavioral response. |

Table 2: Summary of Feline Behavioral Responses to this compound

| Behavior | Description | Typical Duration |

| Sniffing | Intense, focused inhalation of the this compound source. | Variable |

| Licking & Chewing | Oral manipulation of the plant material or scented object. | Variable |

| Head Shaking | Rapid side-to-side movement of the head. | Seconds |

| Chin & Cheek Rubbing | Anointing behavior, rubbing the face against the source. | Minutes |

| Head-over Rolling & Body Rubbing | Full-body rolling and rubbing on the ground or object. | Minutes |

| "Euphoria" / Playfulness | General increase in activity, friskiness, and sometimes vocalization. | 5-15 minutes |

| Sedation | In some cases, particularly after ingestion, a calming or sedative effect may follow the initial stimulation. | Post-stimulation |

Experimental Protocols

The elucidation of the this compound pathway has been dependent on specific, replicable experimental designs.

Protocol for Behavioral Response Assay

This protocol is designed to quantify the feline response to a volatile compound.

-

Acclimation: Individual cats are placed in a familiar, low-stress observation room for a set period (e.g., 30 minutes) to establish baseline behavior.

-

Object Presentation: A standardized olfactory object (e.g., a sock or fabric pouch) containing a precise amount of the test substance (e.g., 1g of dried catnip or a paper filter with 10 μL of pure this compound) is introduced into the room. A control object (e.g., containing green tea or a solvent) is used for comparison.

-

Observation & Recording: The cat's interaction with the object is video-recorded for a defined period (e.g., 30 minutes).

-

Behavioral Scoring: Using behavioral analysis software (e.g., BORIS), trained observers score the duration and frequency of specific behaviors as defined in Table 2.

-

Statistical Analysis: The response durations and frequencies for the test compound are compared against the control using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol for Confirmation of Opioid Pathway Involvement

This protocol uses a pharmacological antagonist to confirm the role of μ-opioid receptors.

-

Baseline Response: The behavioral response of each cat to this compound is first established and quantified using the protocol described in 4.1.

-

Antagonist Administration: On a subsequent day, cats are administered a μ-opioid receptor antagonist, typically naloxone, via intravenous or subcutaneous injection at a clinically effective dose.

-

Post-Antagonist Challenge: After a sufficient time for the antagonist to take effect (e.g., 15-30 minutes), the cat is re-exposed to the same this compound stimulus from the baseline test.

-

Observation and Comparison: The behavioral response is again recorded and scored.

-

Analysis: A significant reduction or complete suppression of the characteristic behaviors following naloxone administration provides strong evidence that the response is mediated by μ-opioid receptors.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Signaling cascade from this compound inhalation to behavioral response.

Experimental Workflow Diagram

Caption: Workflow for a pharmacological study of the this compound response.

Evolutionary Context and Functional Significance

The powerful opioid-mediated reward pathway is not without an evolutionary purpose. Research has demonstrated that this compound and nepetalactol are potent mosquito repellents, particularly effective against Aedes albopictus. The characteristic rubbing and rolling behavior effectively transfers these iridoid compounds from the plant onto the cat's fur, a behavior known as self-anointing.

This anointing provides chemical protection against biting insects. Therefore, the euphoric response serves as a powerful positive reinforcement, encouraging the cat to engage in a behavior that enhances its fitness by reducing exposure to pests and the diseases they may carry. This represents a remarkable example of a symbiotic relationship between a mammal and a plant, where the animal utilizes a plant's secondary metabolites for defense and is rewarded with a pleasurable neurological experience. Interestingly, the repellent effect in insects is mediated by the TRPA1 irritant receptor, which is not activated by this compound in humans or cats, explaining the compound's selectivity.

References

- 1. How catnip boosts feline mood: why this compound triggers playful behavior - AppletonPC [appletonpc.org.uk]

- 2. compoundchem.com [compoundchem.com]

- 3. The characteristic response of domestic cats to plant iridoids allows them to gain chemical defense against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral differences among domestic cats in the response to cat-attracting plants and their volatile compounds reveal a potential distinct mechanism of action for actinidine - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Saga of Nepetalactone Synthesis in the Mint Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lamiaceae family, renowned for its rich chemical diversity, presents a fascinating case study in the evolution of specialized metabolic pathways. Within this family, the genus Nepeta, commonly known as catnip, is distinguished by its production of nepetalactone, a volatile iridoid with significant biological activities, including its well-known euphoric effect on felines and its potent insect-repellent properties. This technical guide delves into the intricate evolutionary journey of this compound biosynthesis, exploring the genetic and enzymatic innovations that led to the re-emergence of this complex pathway in Nepeta. We provide a comprehensive overview of the key biosynthetic enzymes, their kinetic properties, and the genomic architecture that underpins their coordinated expression. Furthermore, this guide details key experimental protocols for the functional characterization of the biosynthetic genes, offering a valuable resource for researchers in natural product biosynthesis, evolutionary biology, and drug discovery.

Introduction: The Chemo-Ecological Significance of this compound

Nepetalactones are a class of iridoids, which are monoterpenoids characterized by a cyclopentanopyran skeleton. While iridoids are found in various plant families, their presence within the Lamiaceae is sporadic. The subfamily Nepetoideae, which includes many culinary herbs like basil, mint, and rosemary, is largely devoid of iridoids, suggesting a loss of this biosynthetic capacity in a common ancestor. The genus Nepeta, however, represents a remarkable exception, having re-evolved the ability to produce these compounds, primarily in the form of volatile nepetalactones. This re-emergence highlights the dynamic nature of plant specialized metabolism and its role in adapting to specific ecological niches. The potent insect-repellent properties of this compound underscore its importance in plant defense, a key driver in the evolution of chemical diversity.

The this compound Biosynthetic Pathway: A Multi-Enzyme Cascade

The biosynthesis of this compound from the primary metabolite geranyl pyrophosphate (GPP) is a multi-step enzymatic process localized in the glandular trichomes of Nepeta species. The pathway involves a series of oxidation, reduction, and cyclization reactions catalyzed by a dedicated set of enzymes.

The initial steps of the pathway, leading to the formation of the iridoid scaffold, are shared with the biosynthesis of other iridoids. However, the subsequent cyclization and stereochemical modifications are unique to Nepeta.

Key Enzymes and Their Evolutionary Origins

The re-evolution of this compound biosynthesis in Nepeta is a story of gene duplication, neofunctionalization, and the assembly of a metabolic gene cluster.

Geraniol Synthase (GES)

-

Function: GES catalyzes the first committed step in the pathway, the conversion of GPP to geraniol.

-

Evolution: While GES is a common enzyme in the Lamiaceae, its recruitment into the this compound pathway in Nepeta is a key evolutionary event. In some Nepeta species, the GES gene is found within the this compound biosynthetic gene cluster, suggesting a mechanism for co-regulation with other pathway genes.[1]

Iridoid Synthase (ISY)

-

Function: ISY is a pivotal enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the reactive intermediate 8-oxocitronellyl enol.

-

Evolution: The evolution of ISY in Nepeta is a classic example of neofunctionalization. Phylogenetic analyses suggest that the ancestral ISY was lost in the Nepetoideae subfamily. In Nepeta, a new ISY evolved from a duplication of a progesterone 5β-reductase (P5βR) gene.[2] This duplicated gene acquired mutations that conferred ISY activity, enabling the re-establishment of iridoid biosynthesis.

Major Latex Protein-like (MLPL) and Nepetalactol-related Short-chain Dehydrogenase/reductase (NEPS) Enzymes

-

Function: This diverse group of enzymes is responsible for capturing the reactive 8-oxocitronellyl enol intermediate and catalyzing its stereoselective cyclization into various nepetalactol stereoisomers. Subsequently, specific NEPS enzymes oxidize the nepetalactols to the final this compound products. The combination of different MLPL and NEPS enzymes contributes to the stereochemical diversity of nepetalactones observed across different Nepeta species.[3][4]

-

Evolution: The genes encoding MLPL and NEPS enzymes are often found in close proximity to the ISY gene, forming a biosynthetic gene cluster. This genomic arrangement facilitates the co-inheritance and co-regulation of these functionally related genes, providing a selective advantage for the efficient production of this compound.[1]

Quantitative Data on Biosynthetic Enzymes

The efficiency and specificity of the enzymes in the this compound pathway are critical for the overall production of this specialized metabolite. The following tables summarize the available quantitative data on the kinetic properties of these enzymes and the expression of their corresponding genes.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| GES | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | 0.8 | 3.8 x 104 | |

| Valeriana officinalis | Geranyl Diphosphate | 32 | N/A | N/A | ||

| Lippia dulcis | Geranyl Diphosphate | 51 | N/A | N/A | ||

| ISY | Nepeta mussinii (NmISY2) | 8-Oxogeranial | 7.3 ± 0.7 | 0.60 ± 0.02 | 8.2 x 104 | |

| NADPH | 26.2 ± 5.1 | 0.84 ± 0.06 | 3.2 x 104 | |||

| NEPS | Nepeta spp. | Nepetalactol | Data not available | Data not available | Data not available | |

| MLPL | Nepeta spp. | 8-Oxocitronellyl enol | Data not available | Data not available | Data not available |

N/A: Data not available in the cited literature.

Table 2: Gene Expression and Functional Genomics Data

| Gene | Species | Experiment | Method | Key Findings | Reference(s) |

| GES, ISY, MLPL | Nepeta cataria | Gene Silencing | VIGS | Silencing of each gene significantly reduced this compound production. | |

| G8H | Nepeta cataria | Gene Silencing | VIGS | 54% reduction in G8H expression led to a 15% decrease in this compound. | |

| Multiple Genes | Nepeta cataria | Gene Expression Analysis | qRT-PCR | Analysis of relative transcript abundance of GES, G8H, HGO, ISY, and NEPS2 under salicylic acid treatment. | |

| Multiple Genes | Nepeta spp. | Comparative Transcriptomics | RNA-Seq | Identification of candidate genes for this compound biosynthesis. |

Experimental Protocols

The functional characterization of the genes involved in this compound biosynthesis relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Virus-Induced Gene Silencing (VIGS) in Nepeta cataria

VIGS is a powerful reverse genetics tool for the rapid assessment of gene function in plants. This protocol is adapted from published methods.

Objective: To transiently silence the expression of a target gene in Nepeta cataria and observe the effect on this compound production.

Materials:

-

Agrobacterium tumefaciens strain GV3101

-

pTRV1 and pTRV2 VIGS vectors

-

Nepeta cataria plants (4-6 weeks old)

-

Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 200 µM acetosyringone)

-

Liquid LB medium with appropriate antibiotics

-

Spectrophotometer

-

Centrifuge

-

Syringes (1 mL, needleless)

-

GC-MS for metabolite analysis

-

qRT-PCR reagents and instrument for gene expression analysis

Procedure:

-

Vector Construction:

-

Amplify a 200-400 bp fragment of the target gene's coding sequence using PCR.

-

Clone the PCR product into the pTRV2 vector.

-

Transform the pTRV2-target gene construct and the pTRV1 vector separately into A. tumefaciens.

-

-

Agrobacterium Culture Preparation:

-

Inoculate 5 mL of LB medium containing appropriate antibiotics with single colonies of A. tumefaciens carrying pTRV1 and pTRV2-target gene.

-

Grow overnight at 28°C with shaking.

-

Inoculate 50 mL of LB with 1 mL of the overnight culture and grow to an OD600 of 1.0-1.5.

-

Pellet the cells by centrifugation at 4000 x g for 10 min.

-

Resuspend the pellets in infiltration medium to a final OD600 of 1.5.

-

Incubate at room temperature for 3-4 hours without shaking.

-

-

Agroinfiltration:

-

Mix equal volumes of the A. tumefaciens cultures containing pTRV1 and pTRV2-target gene.

-

Infiltrate the abaxial side of the youngest fully expanded leaves of N. cataria plants using a needleless syringe.

-

Infiltrate at least three leaves per plant.

-

-

Plant Growth and Sample Collection:

-

Grow the infiltrated plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

-

Observe for phenotypes (if any) 2-4 weeks post-infiltration.

-

Collect leaf samples from infiltrated and systemic leaves for metabolite and RNA analysis.

-

-

Analysis:

-

Metabolite Analysis: Extract volatile compounds from leaf tissue using a suitable solvent (e.g., hexane) and analyze by GC-MS to quantify this compound levels.

-

Gene Expression Analysis: Isolate total RNA from leaf tissue, synthesize cDNA, and perform qRT-PCR to determine the transcript levels of the target gene relative to a reference gene.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Endophytic Fungi in Nepetalactone-Producing Plants: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Endophytic fungi reside within the tissues of living plants, forming a complex and often symbiotic relationship with their host. These microorganisms have garnered significant attention in the scientific community for their capacity to produce a diverse array of bioactive secondary metabolites, some of which may be identical or structurally similar to compounds produced by the host plant itself. This technical guide delves into the current understanding of endophytic fungi associated with nepetalactone-producing plants, primarily those belonging to the Nepeta genus, commonly known as catnip. This compound, a volatile iridoid, is renowned for its characteristic effects on felines and its potent insect-repellent properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the endophytic landscape of these plants, detailed experimental protocols, and an exploration of the potential for these fungi to influence or produce this compound.

Diversity of Endophytic Fungi in Lamiaceae

Plants of the Lamiaceae family, which includes the genus Nepeta, are known to host a rich diversity of endophytic fungi. While specific quantitative data on the colonization frequency of endophytic fungi in various Nepeta species remains an area requiring more in-depth research, studies on other Lamiaceae members provide valuable insights into the potential fungal communities present.

| Host Plant (Lamiaceae) | Endophytic Fungi Genera Identified | Reference |

| Ocimum sanctum | Aspergillus, Alternaria, Aureobasidium, Colletotrichum, Curvularia, Fusarium, Hymenula, Nigrospora, Penicillium, Spicaria, Trichoderma, Tubercularia | [1] |

| Ocimum basilicum | Aspergillus, Alternaria, Colletotrichum, Curvularia, Fusarium, Nigrospora, Penicillium | [1] |

| Leucas aspera | Aspergillus, Alternaria, Colletotrichum, Curvularia, Fusarium, Nigrospora, Penicillium, Spicaria | [1] |

| Various Lamiaceae | Diaporthe, Stemphylium, Botryosphaeria, Talaromyces, Fusarium, Cephalotheca, Cladosporium, Penicillium, Aspergillus, Phoma | [2] |

Experimental Protocols

Isolation and Cultivation of Endophytic Fungi

The isolation of endophytic fungi from plant tissues is a critical first step in studying their diversity and biosynthetic capabilities. The following is a generalized protocol compiled from established methodologies.[3]

Materials:

-

Healthy, disease-free plant material (Nepeta leaves, stems, roots)

-

Sterile distilled water

-

70-75% Ethanol

-

Sodium hypochlorite solution (1-4%)

-

Sterile filter paper or laminar flow hood

-

Potato Dextrose Agar (PDA) medium amended with an antibiotic (e.g., streptomycin or chloramphenicol) to inhibit bacterial growth

-

Sterile scalpels, forceps, and Petri dishes

Procedure:

-

Surface Sterilization:

-

Thoroughly wash the plant material under running tap water to remove any soil and debris.

-

Immerse the plant material in 75% ethanol for 1 minute.

-

Subsequently, immerse the material in a sodium hypochlorite solution for 3-5 minutes. The concentration and duration may need to be optimized depending on the plant tissue.

-

Rinse the sterilized plant material three times with sterile distilled water to remove any residual sterilizing agents.

-

To verify the effectiveness of the surface sterilization, an aliquot of the final rinse water can be plated on a PDA plate. No microbial growth should be observed.

-

-

Isolation:

-

Under sterile conditions (e.g., in a laminar flow hood), cut the surface-sterilized plant material into small segments (approximately 0.5 cm).

-

Place these segments onto the surface of the PDA plates.

-

Seal the Petri dishes with parafilm and incubate them at 25-28°C in the dark.

-

-

Cultivation and Purification:

-

Monitor the plates regularly for fungal growth emerging from the plant segments.

-

Once fungal mycelia are visible, subculture the individual fungal colonies onto fresh PDA plates to obtain pure cultures. This is typically done by transferring a small piece of the mycelium from the edge of the colony.

-

Extraction and Quantification of this compound

Several methods can be employed to extract and quantify this compound from plant material or fungal cultures.

2.2.1. Solvent Extraction for HPLC or GC-MS Analysis

This method is suitable for the quantitative analysis of this compound.

Materials:

-

Dried and powdered plant material or fungal biomass

-

Methanol or other suitable organic solvent (e.g., ethanol, hexane)

-

Ultrasonic bath or shaker

-

Centrifuge and filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Extraction:

-

Accurately weigh a known amount of the powdered material.

-

Add a defined volume of the extraction solvent (e.g., methanol). A common ratio is 1g of sample to 50 mL of solvent.

-

Sonication for approximately 45 minutes can enhance extraction efficiency.

-

Alternatively, the mixture can be agitated on a shaker for a set period.

-

-

Sample Preparation:

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

-

-

Quantification:

-

HPLC: Inject the filtered extract into an HPLC system equipped with a suitable column (e.g., C18). The mobile phase is often a mixture of acetonitrile and water. Detection is typically performed at a wavelength of around 228 nm. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a this compound standard.

-

GC-MS: The extract can also be analyzed by GC-MS, which provides both quantification and structural information.

-

2.2.2. Hydrodistillation for Essential Oil Analysis

This method is ideal for extracting the volatile essential oil fraction, which is rich in this compound.

Materials:

-

Fresh or dried aerial parts of the Nepeta plant

-

Clevenger-type apparatus

-

Heating mantle

Procedure:

-

Place the plant material in the distillation flask with a sufficient amount of water.

-

Heat the flask to boiling. The steam and volatile compounds will rise and then be condensed.

-

The essential oil, which is typically less dense than water, will separate and can be collected.

-

The collected essential oil can then be analyzed by GC-MS to identify and quantify its components, including the different isomers of this compound.

Signaling Pathways and Experimental Workflows

Generalized Signaling in Plant-Endophyte Interaction

The interaction between an endophytic fungus and its host plant is a complex process involving molecular signaling that can lead to a symbiotic relationship. While specific signaling pathways in the Nepeta-endophyte interaction are not yet fully elucidated, a general model can be proposed based on current knowledge of plant-microbe interactions. This includes the plant's recognition of the fungus, the activation of defense responses, and the subsequent modulation of these responses by the endophyte to allow for colonization. Key signaling molecules in the plant, such as jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), are often involved in mediating these interactions.

Caption: A diagram illustrating the general signaling cascade initiated upon the interaction of an endophytic fungus with a host plant cell.

Experimental Workflow for Investigating Endophyte Influence on this compound Production

To elucidate the role of endophytic fungi in this compound production, a structured experimental workflow is necessary. This workflow would involve the isolation of endophytes, their identification, and co-culture experiments with the host plant or its cell cultures, followed by chemical analysis.

Caption: A flowchart outlining the key steps to investigate the influence of endophytic fungi on this compound production in Nepeta species.

Biosynthesis of this compound in Nepeta

The biosynthesis of this compound in Nepeta species is a multi-step process that begins with the universal precursor for terpenoids, geranyl pyrophosphate (GPP). While endophytes have the potential to influence this pathway, the core enzymatic steps are encoded by the plant's genome. Understanding this pathway is crucial for identifying potential points of regulation by endophytic elicitors.

Caption: A simplified diagram of the key enzymatic steps in the biosynthesis of this compound from geranyl pyrophosphate in Nepeta species.

Future Directions and Conclusion

The study of endophytic fungi associated with this compound-producing plants is a promising field with significant potential for drug discovery and development. While the diversity of endophytic fungi in the Lamiaceae family is becoming better understood, a critical knowledge gap remains regarding the direct role of these fungi in the biosynthesis of this compound. Future research should focus on:

-

Comprehensive surveys: Conducting thorough investigations into the endophytic fungal communities of various Nepeta species and other this compound-producing plants.

-

Co-culture studies: Performing co-culture experiments with isolated endophytes and Nepeta cell cultures or plantlets to quantitatively assess the impact on this compound production.

-

Metabolomic profiling: Analyzing the secondary metabolites produced by the endophytic fungi themselves to determine if they are capable of synthesizing this compound or other relevant terpenoids independently.

-

Transcriptomic analysis: Investigating changes in gene expression in both the host plant and the endophytic fungus during their interaction to identify key regulatory genes and pathways.

By addressing these research questions, a clearer understanding of the intricate relationship between endophytic fungi and their this compound-producing hosts will emerge, potentially unlocking new avenues for the sustainable production of this valuable bioactive compound.

References

The Ecological Shield: Nepetalactone's Role in Plant-Herbivore Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 25, 2025

Executive Summary

Nepetalactone, a volatile iridoid produced by plants in the Nepeta genus, most notably catnip (Nepeta cataria), plays a crucial defensive role against herbivorous insects. This technical guide delves into the ecological significance of this compound, detailing its biosynthesis, its potent insect-repellent properties, and the underlying molecular mechanisms of action. By presenting quantitative data from key studies, outlining detailed experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for professionals in ecological research and the development of novel, natural insecticides.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to deter herbivores. Among these, volatile organic compounds play a pivotal role in mediating interactions between plants and insects. This compound, the primary constituent of catnip essential oil, is a well-documented insect repellent with efficacy comparable to synthetic compounds like DEET.[1] Its ecological function extends beyond simple deterrence, influencing insect behavior and survival. Understanding the multifaceted role of this compound in plant-herbivore dynamics offers valuable insights for the development of sustainable pest management strategies.

Biosynthesis of this compound

This compound is a bicyclic monoterpene synthesized via the iridoid pathway. The biosynthesis begins with geranyl pyrophosphate (GPP) and involves a series of enzymatic reactions. Key enzymes in this pathway include Geraniol Synthase (GES), Iridoid Synthase (ISY), and members of the Major Latex Protein-like (MLPL) and Nepetalactol-related short-chain dehydrogenase (NEPS) families.[2][3] The specific combination of NEPS and MLPL enzymes determines the stereoisomer of this compound produced, which can influence its biological activity.[1]

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Caption: Simplified biosynthesis pathway of this compound from geranyl pyrophosphate.

Insect Repellent Effects of this compound: Quantitative Data

Numerous studies have quantified the potent insect-repellent properties of this compound and catnip essential oil against a variety of arthropods, particularly mosquitoes. The data consistently demonstrates a dose-dependent repellent effect. Below is a summary of key quantitative findings.

| Compound/Essential Oil | Insect Species | Concentration/Dose | Repellency Metric | Result | Reference |

| This compound (mixed isomers) | Aedes aegypti | 1.0% solution (157 µg/cm²) | % Repellency | >99% | [4] |

| This compound (mixed isomers) | Aedes aegypti | 0.1% solution (15.7 µg/cm²) | % Repellency | ~80-90% | |

| Z,E-Nepetalactone | Aedes aegypti | 1.00% | % Landing Reduction | 99.7% ± 0.3 | |

| E,Z-Nepetalactone | Aedes aegypti | 1.00% | % Landing Reduction | 96.8% ± 3.3 | |

| Catnip Essential Oil (CR9) | Aedes aegypti | 1.00% | % Landing Reduction | 99.8% ± 0.2 | |

| Catnip Essential Oil (Commercial) | Aedes aegypti | 1.00% | % Landing Reduction | 99.8% ± 0.3 | |

| DEET | Aedes aegypti | 1.00% | % Landing Reduction | 98.0% ± 1.5 | |

| This compound | Aedes aegypti | 1.0% (high dose) | % Mosquitoes on Treated Side | 20% | |

| This compound | Aedes aegypti | 0.1% (low dose) | % Mosquitoes on Treated Side | 25% | |

| DEET | Aedes aegypti | Not specified | % Mosquitoes on Treated Side | 40-45% |

Mechanism of Action: The TRPA1 Receptor

The insect-repellent effect of this compound is primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a widely conserved irritant receptor in insects. This compound acts as an agonist for insect TRPA1, triggering aversive behavioral responses. Notably, this compound does not activate human TRPA1, highlighting its potential as a safe, selective insect repellent.

The following diagram illustrates the signaling pathway of this compound-induced insect repulsion.

Caption: Signaling pathway of this compound-induced insect repulsion via the TRPA1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ecological role of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the analysis of this compound content in Nepeta cataria plant material.

Objective: To identify and quantify this compound isomers in plant extracts.

Materials:

-

Nepeta cataria plant material (leaves, stems)

-

Solvent (e.g., hexane, dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS)

-

Helium carrier gas

-

This compound standards (for identification and quantification)

Procedure:

-

Sample Preparation:

-

Air-dry the plant material for two weeks.

-

Extract a known weight of the dried plant material with a suitable solvent (e.g., via steam distillation followed by solvent extraction).

-

Concentrate the extract to a known volume.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet.

-